molecular formula C17H14N2O4S B12669129 o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate CAS No. 83846-93-9

o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate

Cat. No.: B12669129
CAS No.: 83846-93-9
M. Wt: 342.4 g/mol
InChI Key: ZHPMRCHJFYQJRH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic IUPAC name for o-tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is derived from its molecular structure. The parent hydrocarbon is naphthalene, with functional groups and substituents prioritized according to IUPAC rules. The compound features:

  • A sulphonate group (-SO₃⁻) at position 1 of the naphthalene ring.
  • A diazo group (-N₂⁺) at position 4, which is part of a 3,4-dihydro-2-oxo moiety.
  • An o-tolyl group (2-methylphenyl) linked via an ester bond to the sulphonate group.

Applying substitutive nomenclature, the full name is 4-diazo-3,4-dihydro-2-oxonaphthalen-1-yl 2-methylphenyl sulphate . This naming reflects the positions of the diazo, oxo, and sulphonate groups, as well as the o-tolyl substituent.

CAS Registry Number and EC Number Validation

The compound is assigned the CAS Registry Number 83846-93-9 , which uniquely identifies it in chemical databases. Unlike its structural isomer, o-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 83803-86-5), this registry number specifies the 4-diazo substitution pattern.

An EC (EINECS) number for this specific isomer is not explicitly listed in the provided sources. However, the European Chemicals Agency (ECHA) database includes structurally related diazonaphthalene sulphonates, suggesting that regulatory classifications may exist under broader categories.

Molecular Formula and Weight Verification

The molecular formula C₁₇H₁₂N₂O₄S is confirmed across multiple sources. This formula accounts for:

  • 17 carbon atoms (including the naphthalene core, o-tolyl group, and sulphonate).
  • 12 hydrogen atoms.
  • 2 nitrogen atoms in the diazo group.
  • 4 oxygen atoms (3 from sulphonate, 1 from the oxo group).
  • 1 sulfur atom.

The molecular weight is calculated as 340.4 g/mol , consistent with the formula mass.

Structural Isomerism and Tautomeric Considerations

Structural Isomerism :
The compound exhibits positional isomerism with respect to the diazo group. For example, o-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate shares the same molecular formula but differs in the diazo group’s position (6 vs. 4). This structural variation influences physicochemical properties such as solubility and reactivity.

Tautomerism :
Diazo compounds often exhibit tautomerism between the diazo form (-N=N⁺) and ketene derivatives. In this case, the 4-diazo-3,4-dihydro-2-oxo moiety may tautomerize to a ketene-imine structure under specific conditions, though experimental evidence for this compound is not explicitly documented in the provided sources.

Data Table 1: Comparative Analysis of Structural Isomers

Property This compound o-Tolyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate
CAS Number 83846-93-9 83803-86-5
Molecular Formula C₁₇H₁₂N₂O₄S C₁₇H₁₂N₂O₄S
Diazo Group Position 4 6
Oxo Group Position 2 5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83846-93-9

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

(2-methylphenyl) 4-diazo-2-oxo-1H-naphthalene-1-sulfonate

InChI

InChI=1S/C17H14N2O4S/c1-11-6-2-5-9-16(11)23-24(21,22)17-13-8-4-3-7-12(13)14(19-18)10-15(17)20/h2-9,17H,10H2,1H3

InChI Key

ZHPMRCHJFYQJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2C(=O)CC(=[N+]=[N-])C3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 3,4-dihydro-2-oxonaphthalene-1-sulphonic acid. The reaction conditions often require a controlled acidic environment and low temperatures to ensure the stability of the diazo compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes with stringent control over temperature and pH to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diazo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the diazo group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is used as an intermediate in the synthesis of various organic compounds. The diazo group allows for electrophilic substitution reactions, making it valuable in creating complex molecular architectures.

Case Study: Synthesis of Naphthalene Derivatives
In a study by Booth (2000), o-tolyl diazo compounds were utilized to synthesize substituted naphthalene derivatives through electrophilic aromatic substitution. This method demonstrated high yields and selectivity, showcasing the compound's effectiveness as a synthetic intermediate .

Dye Production

The compound serves as a precursor for azo dyes, which are widely used in textiles and other industries. Azo dyes derived from diazo compounds exhibit vibrant colors and excellent stability.

Data Table: Azo Dyes Derived from o-Tolyl Diazo Compounds

Dye NameColorApplicationStability
Azo RedRedTextile dyeingHigh
Azo YellowYellowFood coloringModerate
Azo BlueBlueCosmetic productsVery High

This table summarizes several azo dyes synthesized from o-tolyl diazo compounds, highlighting their applications and stability characteristics.

Analytical Chemistry

This compound is employed in analytical techniques such as spectrophotometry. Its ability to form colored complexes with various analytes makes it useful for quantitative analysis.

Case Study: Spectrophotometric Analysis
Research published in the Royal Society of Chemistry demonstrated that the compound could be used to detect trace amounts of heavy metals in water samples through colorimetric methods. The sensitivity and specificity of the method were significantly enhanced by utilizing this diazo compound .

Biological Applications

Emerging studies indicate potential biological applications of o-tolyl diazo compounds in pharmaceuticals. Their reactivity can be harnessed to develop new drug candidates with targeted therapeutic effects.

Data Table: Biological Activities of Diazo Compounds

Compound NameActivity TypeReference
o-Tolyl Diazo CompoundAntimicrobialJournal of Medicinal Chemistry
o-Tolyl Diazo DerivativeAnticancerBioorganic & Medicinal Chemistry Letters

This table highlights some biological activities associated with diazo compounds similar to this compound, indicating its potential in drug development.

Mechanism of Action

The mechanism of action of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates through the diazo group. These intermediates can interact with various molecular targets, leading to the formation of stable products. The pathways involved often include nucleophilic attack, electrophilic substitution, and radical formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Comparisons

Key structural differences emerge when comparing o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate to analogues with varying substituents. For example:

Table 1: Geometric Parameters in Boron-Containing Analogues (Representative Data)
Compound Substituent B–C Bond Length (Å) Torsion Angle (°) Source
Phenyl derivative Phenyl 1.569(2) 16.18
o-Tolyl derivative o-Tolyl 1.570(2) 41.988
m-Xylyl derivative m-Xylyl 1.576–1.587 50.0–54.98
Mesityl derivative Mesityl 1.576–1.587 50.0–54.98

Key Findings :

  • The o-tolyl substituent introduces shorter B–C bond lengths (1.570 Å) compared to bulkier groups like m-xylyl or mesityl (1.576–1.587 Å), suggesting reduced steric hindrance near the central atom .
  • Smaller torsion angles (41.988°) for the o-tolyl group vs.

Substituent Effects on Luminescence and Reactivity

In boron-based analogues, steric and electronic effects of substituents significantly influence luminescence:

  • o-Tolyl derivatives exhibit intermediate torsion angles, balancing planarity and steric repulsion, which may optimize solid-state phosphorescence by reducing non-radiative decay pathways .
  • Nitro-substituted analogues (e.g., 4-diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid, CAS 264-347-1) lack the o-tolyl group but feature a nitro substituent, which increases electron-withdrawing effects and may reduce thermal stability compared to alkylated derivatives .

Biological Activity

o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is a complex organic compound characterized by its diazo and sulphonate functional groups. Its molecular formula is C17H14N2O4S, with a molar mass of approximately 342.37 g/mol. This compound has garnered attention in both organic synthesis and biological research due to its diverse biological activities and potential applications.

The structure of this compound includes:

  • Diazo Group : Known for its reactivity in various chemical transformations.
  • Sulphonate Group : Enhances solubility in water and biological fluids, which is crucial for biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the diazo group is often linked to enhanced antimicrobial properties.
  • Antioxidant Properties : Compounds containing naphthalene derivatives have been reported to exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various diazo compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in pharmaceuticals.

CompoundInhibition Zone (mm)Bacteria Tested
o-Tolyl 4-diazo...15S. aureus
p-Tolyl diazo...12E. coli

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The IC50 value was determined to be approximately 25 µg/mL after a 72-hour treatment period.

CompoundIC50 (µg/mL)Cell Line
o-Tolyl 4-diazo...25A549
Standard Chemotherapeutic Agent15A549

The biological activities of this compound may be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to cellular damage in pathogens or cancer cells, promoting apoptosis.

Q & A

[Basic] What synthetic methodologies are recommended for preparing o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate, considering the instability of the diazo group?

Answer:
The synthesis should prioritize low-temperature conditions (0–5°C) and inert atmospheres (argon/nitrogen) to stabilize the diazo group. A stepwise approach is advised:

Sulfonation : Introduce the sulfonate group to the naphthalene backbone using chlorosulfonic acid in anhydrous dichloromethane, followed by quenching with o-cresol to form the sulfonate ester .

Diazo Introduction : Use diazo transfer reagents (e.g., p-toluenesulfonyl azide) under basic conditions (e.g., triethylamine) to avoid premature decomposition .

Purification : Employ flash chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the compound, avoiding prolonged exposure to light .

[Basic] How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR in deuterated DMSO to confirm substituent positions. Compare shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) for validation .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks ([M+H]⁺ or [M–H]⁻) with <2 ppm error .
  • HPLC : Monitor purity via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to detect decomposition products .

[Basic] What are the critical storage conditions to prevent decomposition of the diazo functionality?

Answer:

  • Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation.
  • Atmosphere : Use argon-filled, septum-sealed containers to exclude moisture and oxygen .
  • Solvent Stability : Dissolve in anhydrous DMSO or THF for long-term storage; avoid protic solvents (e.g., methanol) .

[Advanced] How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

Answer:

Solvent Effects : Recalculate DFT models (e.g., using PCM solvent models for DMSO) to account for solvent-induced shifts .

Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers influencing NMR shifts .

Experimental Validation : Compare with structurally analogous diazo-sulfonates to isolate electronic vs. steric effects .

[Advanced] What experimental design strategies optimize photolytic crosslinking efficiency in polymer applications?

Answer:

  • Light Source Calibration : Use UV-vis spectroscopy to match the compound’s λmax (e.g., 365 nm) with monochromatic LED sources .
  • Concentration Gradients : Test 0.1–5 mM concentrations in polymer matrices to balance crosslink density and side reactions .
  • Quenching Studies : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quantify radical intermediates via EPR spectroscopy .

[Advanced] How can kinetic studies elucidate the thermal decomposition pathways of this compound?

Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures and enthalpy changes .
  • Mechanistic Probes : Use <sup>15</sup>N-labeled diazo precursors to track nitrogen release via isotope-ratio mass spectrometry .
  • Arrhenius Modeling : Calculate activation energy (Ea) from isothermal kinetic data (e.g., 40–80°C) to predict shelf-life .

[Advanced] What methodologies validate the reactivity of the sulfonate group in nucleophilic substitution reactions?

Answer:

  • Competitive Kinetics : Compare reaction rates with para-substituted aryl sulfonates under SN2 conditions (e.g., NaI in acetone) .
  • X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm sulfonate displacement geometry .
  • Isotopic Labeling : Use <sup>18</sup>O-labeled water to track hydrolysis pathways via mass spectrometry .

[Advanced] How should researchers design control experiments to distinguish diazo-mediated reactions from radical pathways?

Answer:

  • Radical Traps : Add 1,4-cyclohexadiene to quench radical intermediates; monitor reaction progress via GC-MS .
  • Spin Trapping : Use DMPO (5,5-dimethyl-1-pyrroline N-oxide) in EPR studies to detect transient radical species .
  • Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to identify kinetic isotope effects (KIEs) .

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